molecular formula C16H16FNO4S2 B2377216 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine CAS No. 1448029-78-4

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

Cat. No. B2377216
CAS RN: 1448029-78-4
M. Wt: 369.43
InChI Key: HPNHXUKXCPKTFS-UHFFFAOYSA-N
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Description

“1-((4-Fluorophenyl)sulfonyl)pyrrolidine” is a chemical compound with the molecular formula C10H12FNO2S . It’s used for experimental and research purposes .


Synthesis Analysis

While specific synthesis methods for “1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine” were not found, fluorosulfonyl radicals have been used in the synthesis of sulfonyl fluorides . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 229.27 . More specific physical and chemical properties were not found in the search results.

Scientific Research Applications

Selective RORγt Inverse Agonists Discovery

The structure-based discovery of phenyl (3-phenylpyrrolidin-3-yl)sulfones as selective, orally active RORγt inverse agonists demonstrates the potential of 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine derivatives in immunology and inflammation control. These compounds were identified through structure-activity relationship studies, highlighting their high selectivity against PXR, LXRα, and LXRβ and showcasing their promising pharmacokinetic properties for therapeutic applications (Duan et al., 2019).

Advanced Polymer Materials

Novel fluorinated polyamides containing pyridine and sulfone moieties were synthesized using a diamine derivative similar to 1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine. These polymers exhibit excellent solubility, thermal stability, and mechanical properties, making them suitable for high-performance materials in electronics and aerospace industries (Xiao-Ling Liu et al., 2013).

Antimicrobial Activity

The compound and its derivatives have been explored for their antimicrobial properties. A study on novel cyclization of related compounds to produce 1-[(substituted-phenyl)sulfonyl]pyrrolidin-2-ones showed considerable antimicrobial activity, emphasizing the potential of such structures in developing new antimicrobial agents (Zareef et al., 2008).

Photoluminescence in Iridium(III) Complexes

Research involving green-emitting iridium(III) complexes containing sulfanyl- or sulfone-functionalized cyclometallating ligands, akin to the structure of interest, reveals applications in light-emitting devices. These complexes exhibit high photoluminescence quantum yields, indicating their utility in OLEDs and other photonic applications (Constable et al., 2014).

Enantioselective Catalysis

A study demonstrated the use of fluorous (S) pyrrolidine sulfonamide as an efficient promoter for enantioselective aldol reactions of ketones and aldehydes, showcasing the potential of sulfonamide-based catalysts in asymmetric synthesis. The catalyst can be recycled without significant loss of activity or selectivity, promoting sustainable chemical processes (Zu et al., 2008).

Future Directions

Sulfonyl fluorides, which are related to the compound , have found widespread applications in various fields. As such, the future directions of research could involve exploring further applications of these compounds in organic synthesis, chemical biology, drug discovery, and materials science .

properties

IUPAC Name

3-(benzenesulfonyl)-1-(4-fluorophenyl)sulfonylpyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16FNO4S2/c17-13-6-8-15(9-7-13)24(21,22)18-11-10-16(12-18)23(19,20)14-4-2-1-3-5-14/h1-9,16H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNHXUKXCPKTFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16FNO4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-((4-Fluorophenyl)sulfonyl)-3-(phenylsulfonyl)pyrrolidine

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